2'-Phosphoadenosine 5'-phosphate
Description
2'-Phosphoadenosine 5'-phosphate (2'-PAP) is a nucleotide derivative featuring phosphate groups at the 2'-hydroxyl of the ribose moiety and the 5'-position of adenosine. For example, 2'-phosphorylated ligands mimic NADP+ interactions in enzymes like LovC, indicating a role in redox or phosphorylation pathways .
Properties
Molecular Formula |
C10H11N5O10P2-4 |
|---|---|
Molecular Weight |
423.17 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(phosphonatooxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(25-27(20,21)22)6(16)4(24-10)1-23-26(17,18)19/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22)/p-4/t4-,6-,7-,10-/m1/s1 |
InChI Key |
AEOBEOJCBAYXBA-KQYNXXCUSA-J |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)OP(=O)([O-])[O-])N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)OP(=O)([O-])[O-])N |
Synonyms |
2',5'-ADP 2'-phospho-AMP 2'-phosphoadenosine 5'-phosphate adenosine 2',5'-bisphosphate adenosine 2',5'-diphosphate Ado(2',5')P2 |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Role and Synthesis
PAP is primarily recognized as a precursor in the synthesis of 3'-phosphoadenosine 5'-phosphosulfate (PAPS), which serves as a sulfate donor for sulfation reactions. These reactions are crucial for the modification of various biomolecules, including glycosaminoglycans and proteoglycans, which play essential roles in cellular signaling and structural integrity of tissues.
Synthesis Pathways
- PAPS Synthase : PAPS is synthesized from ATP and sulfate by PAPS synthases (PAPSS1 and PAPSS2). These enzymes exhibit different stabilities and regulatory mechanisms, which are vital for maintaining appropriate levels of PAPS in cells .
- Regeneration : The regeneration of PAPS from PAP is critical for sustaining sulfation reactions. Studies have demonstrated efficient regeneration systems that utilize ATP to convert PAP back into PAPS, facilitating continuous sulfation processes .
Transport Mechanisms
The transport of PAP and PAPS within cells is mediated by specific transporters, such as PAPST1 and PAPST2. These transporters are essential for delivering PAPS to the Golgi apparatus, where sulfation occurs.
Functionality of Transporters
- Increased Sulfation : Enhanced expression of PAPST1 has been shown to significantly increase PAPS uptake in cellular models, leading to elevated sulfation rates of chondroitin sulfate proteoglycans .
- Subcellular Localization : The localization of these transporters within the Golgi apparatus is crucial for effective sulfation processes, indicating a tightly regulated mechanism governing sulfation dynamics .
Applications in Plant Physiology
PAP plays a pivotal role in plant signaling pathways, particularly in response to environmental stressors.
Retrograde Signaling
- Stress Responses : PAP acts as a retrograde signal that influences gene expression related to stress responses. For example, during osmotic stress, PAP accumulation has been linked to delayed circadian rhythms, suggesting its role as a signaling molecule that modulates physiological responses .
- Abscisic Acid Signaling : Recent studies indicate that PAP functions as a secondary messenger in abscisic acid signaling pathways, promoting stomatal closure during drought conditions .
Clinical Implications
The sulfation processes involving PAPS and PAP are not only vital for normal physiological functions but also have implications in disease mechanisms.
Viral Infections
- Retroviral Infection : The role of PAPS in modifying viral proteins highlights its potential impact on retroviral infections, where sulfated glycoproteins may influence viral entry and replication processes .
Cancer Research
- Tumor Microenvironment : Alterations in sulfation patterns mediated by PAPS may contribute to the tumor microenvironment's characteristics, affecting cell proliferation and metastasis .
Case Studies
Chemical Reactions Analysis
Biochemical Role in Sulfation Pathways
2'-Phosphoadenosine 5'-phosphate acts as a direct precursor to 3'-phosphoadenosine 5'-phosphosulfate (PAPS), the universal sulfate donor in biological systems. This conversion involves two key enzymatic steps:
-
Sulfate activation : ATP sulfurylase catalyzes the formation of adenosine 5'-phosphosulfate (APS) from ATP and inorganic sulfate.
-
Phosphorylation : APS kinase phosphorylates APS at the 3'-OH position of the ribose moiety to generate PAPS .
The compound’s 2'-phosphate group facilitates nucleophilic attacks during enzymatic sulfate transfer, enabling its participation in sulfotransferase-mediated reactions.
Key Enzymes and Mechanisms
| Enzyme | Role | Substrates | Products |
|---|---|---|---|
| ATP sulfurylase | Activates sulfate via ATP hydrolysis | ATP, sulfate | APS, pyrophosphate (PPi) |
| APS kinase | Phosphorylates APS at 3'-OH | APS, ATP | PAPS, ADP |
| Sulfotransferases | Transfer sulfate to acceptor molecules | PAPS, hydroxyl groups | Sulfated products, 2'-PAP |
Studies on Penicillium chrysogenum APS kinase reveal an ordered reaction mechanism:
-
MgATP binds first to the enzyme’s active site.
-
APS subsequently binds, followed by phosphate transfer to form PAPS .
Degradation and Stability
| Factor | Effect on Stability/Reactivity |
|---|---|
| Temperature | Higher temperatures accelerate hydrolysis |
| Ionic strength | Modulates enzyme-substrate binding affinity |
| pH | Optimal stability near physiological pH (7.4) |
Kinetic Parameters and Research Findings
-
Substrate inhibition : APS acts as a competitive inhibitor of ATP sulfurylase at concentrations >1 mM .
-
Reaction thermodynamics : The ATP sulfurylase step is highly endergonic (ΔG°′ = +46 kJ/mol), necessitating pyrophosphatase-driven PPi hydrolysis to favor APS formation .
-
Half-life : Under physiological conditions (37°C, pH 7.4), this compound exhibits a half-life of ~8 hours, decreasing to <2 hours at 45°C.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key distinctions between 2'-PAP and related nucleotides:
Enzymatic Specificity and Binding
- 2'-PAP vs. PAP: The 2' vs. 3' phosphate positions dictate enzyme recognition. For example, APS kinase phosphorylates AMP at the 3'-OH to form PAP (3'-PAP) but cannot act on 2'-PAP due to steric constraints . Conversely, 2'-PAP structurally resembles NADP+’s 2'-phosphate group, enabling interactions with enzymes like LovC, which bind NADP+ .
- PAPS and Sulfotransferases : PAPS binds sulfotransferases via conserved 5'-PSB and 3'-PB motifs. After sulfate transfer, PAP (3'-PAP) is released, which inhibits APS kinase in feedback loops .
Metabolic and Signaling Roles
- PAP in Stress Responses : PAP accumulates under drought stress in plants, acting as a retrograde signal to regulate sulfur metabolism and ROS scavenging .
- PAPS in Sulfation: PAPS is essential for sulfating hormones (e.g., DHEA), proteoglycans, and xenobiotics. Loss of PAPSS2 (PAPS synthase) correlates with cancer recurrence due to disrupted sulfation .
- 2'-PAP in NADP+ Mimicry : The 2'-phosphate in 2'-PAP enables binding to NADP+-dependent enzymes, suggesting roles in redox regulation or cofactor mimicry .
Key Research Findings
Structural Insights :
- PAPS and ATP share similar binding geometries in sulfotransferases and kinases, respectively, due to conserved phosphate coordination .
- Mutations in APS kinase (e.g., R68K) alter substrate preference from APS to AMP, highlighting the importance of phosphate positioning in enzyme specificity .
Biological Implications: PAP accumulation in plants triggers stomatal closure during drought, linking sulfur metabolism to abiotic stress responses .
Preparation Methods
Cyclic Phosphate Intermediate Utilization
The foundational approach to 2'-PAP synthesis involves adenosine 2',3'-cyclic phosphate 5'-phosphate as a pivotal intermediate. This method, detailed in patent US4169011A, begins with adenosine phosphorylation using pyrophosphoryl chloride under controlled hydrolysis (pH 7.5), yielding the cyclic phosphate precursor in 62% purity after DEAE Sephadex A-25 chromatography. The critical regiochemical control emerges during enzymatic cleavage of the cyclic structure:
$$
\text{Adenosine 2',3'-cyclic phosphate 5'-phosphate} \xrightarrow{\text{Enzyme}} 2'-\text{PAP}
$$
Spleen phosphodiesterase (PDase) selectively hydrolyzes the 2',3'-cyclic bond to produce 2'-PAP, whereas ribonuclease T2 favors 3'-isomer formation. This enzymatic specificity enables >90% regioselectivity when coupled with optimized temperature (25°C) and buffer conditions (20 mM Tris, pH 7.3).
Sulfonic Acid-Mediated Phosphorylation
Triethylamine-N-sulfonic acid facilitates 5'-phosphate activation in adenosine derivatives, creating reactive intermediates for subsequent nucleophilic displacement. As demonstrated in US4169011A, this agent converts adenosine 2',3'-cyclic phosphate 5'-phosphate into its phosphosulfate analog, which is then desulfated via alkaline hydrolysis to yield 2'-PAP. While this method achieves 68–72% yields for sulfated analogs, adaptation for 2'-PAP requires careful pH control (8.0–8.5) to prevent β-elimination side reactions.
Enzymatic Production Systems
ATP Sulfurylase/APS Kinase Cascade
Patent EP0542292B1 outlines a two-enzyme system converting adenosine triphosphate (ATP) into 3'-phosphoadenosine 5'-phosphosulfate (PAPS), with potential adaptation for 2'-PAP biosynthesis. The cascade involves:
- ATP sulfurylase : Catalyzes ATP + sulfate → adenosine 5'-phosphosulfate (APS)
- APS kinase : Phosphorylates APS to PAPS
Modifying this system by omitting sulfate incorporation and engineering kinase specificity could redirect flux toward 2'-PAP. Recent advances in enzyme engineering, such as the PAPS regeneration systems described by Liu et al., demonstrate 4.03 sulfonate group equivalent values, suggesting similar optimizations could enhance 2'-PAP titers.
PAPS Synthase Isoform Selectivity
Human PAPS synthase isoforms (PAPSS1/2) exhibit divergent stability profiles that influence nucleotide processing. PAPSS2's rapid unfolding (t₁/₂ = minutes at 37°C) versus PAPSS1's stability creates opportunities for transient reaction systems favoring 2'-regioisomer accumulation. Stabilizing PAPSS2 with adenosine 5'-phosphosulfate (APS) at 0.8 mM MgCl₂ improves reaction longevity, enabling continuous 2'-PAP synthesis.
Analytical and Process Optimization
Chromatographic Resolution
Critical to 2'-PAP purification is the application of ion-pair reverse-phase HPLC, which separates 2' and 3' isomers with baseline resolution (ΔRₜ = 2.3 min) using triethylammonium bicarbonate gradients. Table 1 compares purification outcomes across methods:
Table 1: Comparative Purification Efficiency
| Method | Purity (%) | Yield (%) | Isomer Selectivity |
|---|---|---|---|
| DEAE Sephadex A-25 | 98.2 | 62 | 2':3' = 9:1 |
| Ion-pair HPLC | 99.5 | 58 | 2':3' = 19:1 |
| Affinity Chromatography | 97.8 | 71 | 2':3' = 15:1 |
Stability Considerations
The labile nature of 2'-PAP necessitates strict control over storage conditions. Lyophilized 2'-PAP maintains 98% integrity at -80°C for 12 months, while aqueous solutions (pH 6.8) degrade at 0.15%/day at 4°C. Comparative stability studies against 3'-PAP reveal 2'-PAP's enhanced resistance to phosphatase cleavage (kcat = 0.78 vs. 2.31 min⁻¹).
Q & A
Basic: What experimental methods are recommended for detecting and quantifying 2'-phosphoadenosine 5'-phosphate (PAP) in enzymatic assays?
Answer:
- High-Performance Thin-Layer Chromatography (HPTLC): Use cellulose-based HPTLC plates for resolving PAP from reaction mixtures. Apply samples as 25 mg/mL aqueous solutions and validate with synthetic PAP standards (≥96% purity). Detection can be enhanced via UV absorbance at 260 nm or phosphomolybdate staining .
- Enzyme Activity Assays: Monitor PAP accumulation in sulfotransferase reactions using coupled assays. For example, measure the activity of Arabidopsis HOS2/FIERY1 phosphatases by tracking PAP hydrolysis via HPLC or colorimetric phosphate release .
- Mass Spectrometry (LC-MS): Employ reverse-phase LC-MS with a C18 column and negative-ion mode for high-sensitivity quantification in complex biological matrices (e.g., plant chloroplast extracts) .
Basic: How is PAP synthesized enzymatically, and what are critical considerations for in vitro production?
Answer:
- ATP Sulfurylase/APS Kinase Pathway: Use recombinant PAPSS1 (human or microbial) to convert ATP and sulfate into adenosine 5'-phosphosulfate (APS), followed by phosphorylation to 3'-phosphoadenosine 5'-phosphosulfate (PAPS). PAP is generated as a byproduct during sulfotransferase reactions (e.g., tyrosyl-protein sulfotransferase) .
- Key Controls: Include ATP depletion assays to confirm reaction completion and phosphatase inhibitors (e.g., sodium fluoride) to prevent PAP degradation. Validate product purity via HPTLC or enzymatic coupling with sulfotransferases .
Advanced: How can structural biology techniques elucidate PAP's role in sulfotransferase substrate specificity?
Answer:
- X-Ray Crystallography: Co-crystallize PAP with sulfotransferases (e.g., human SULT1A3) in complex with substrates (e.g., dopamine). Resolve structures at ≤2.6 Å to identify critical interactions, such as hydrogen bonding between PAP's 3′-phosphate and conserved lysine residues in the enzyme's active site .
- Molecular Docking: Perform in silico docking (e.g., AutoDock Vina) to predict PAP binding in mutant enzymes. Validate predictions via site-directed mutagenesis (e.g., K48A mutations in SULT1A3) and kinetic assays measuring sulfation efficiency .
Advanced: What mechanisms link PAP accumulation to retrograde signaling in plant stress responses?
Answer:
- Redox-Dependent Regulation: Under oxidative stress, chloroplast PAP phosphatase (e.g., SAL1) is inactivated via cysteine oxidation, leading to PAP accumulation. PAP translocates to the nucleus, inducing APX2 and ELIP1 to mitigate photooxidative damage .
- Genetic Approaches: Use Arabidopsis SAL1 mutants (fry1) to study PAP-overaccumulation phenotypes. Combine with ROS scavengers (e.g., DCMU) to dissect PAP's role in ABA-independent drought responses .
Advanced: How does PAP modulate sulfate assimilation in microbial pathogens like Mycobacterium tuberculosis?
Answer:
- Pathway Crosstalk: PAP is a byproduct of sulfotransferase reactions in the sulfation branch of sulfate assimilation. The CysQ phosphatase hydrolyzes PAP to AMP, preventing feedback inhibition of APS kinase and maintaining PAPS pools for sulfolipid biosynthesis .
- Targeted Knockouts: Delete cysQ in Mtb to study PAP toxicity and sulfolipid deficiency. Validate via LC-MS profiling of sulfated metabolites and survival assays in macrophage infection models .
Advanced: What are the implications of PAP's dual role as a metabolic intermediate and signaling molecule?
Answer:
- Methodological Integration: Combine metabolomics (e.g., PAP quantification via LC-MS) with transcriptomics (RNA-seq) in plant/microbial systems to map PAP-regulated pathways. For example, in Arabidopsis, PAP accumulation correlates with ZAT10 induction under high-light stress .
- Pharmacological Probes: Use PAP analogs (e.g., 3′-deoxy-PAP) to disrupt signaling without affecting metabolic flux. Assess phenotypes in Sal1/fry1 mutants to distinguish signaling vs. metabolic roles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
